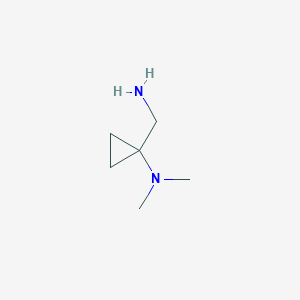

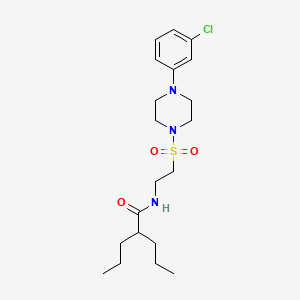

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are a class of organic compounds that contain nitrogen as a functional group. The general structure of an amine is derived from ammonia (NH3) and includes a nitrogen atom attached to one or more alkyl or aryl groups . The compound you mentioned seems to be a type of cyclopropane derivative, which is a type of cyclic hydrocarbon with a three-membered ring .

Synthesis Analysis

The synthesis of amines and cyclopropane derivatives can involve various methods. For instance, primary alkyl amines can be synthesized through aliphatic deamination chemistry . Cyclopropane derivatives can be synthesized from corresponding precursors through reactions involving catalysts .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. In the case of cyclopropane derivatives, the structure involves a three-membered carbon ring .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including substitution, cross-coupling, and photocatalyzed transformations . Cyclopropane derivatives can also participate in various reactions, depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can exhibit varying degrees of polarity and reactivity depending on their structure .Applications De Recherche Scientifique

Synthesis of Amine Derivatives : 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine was utilized in the synthesis of novel amines and amino acids. The work by Kozhushkov et al. (2010) involved the preparation of new 1,1-dimethylpropargylamine surrogates such as 1-ethynylcyclopropylamine and their subsequent conversion into new ethynyl-extended 1-aminocyclopropanecarboxylic acid, highlighting the compound's role in innovative synthetic processes Kozhushkov et al..

Protecting Group in Amino Acid Derivatives : The compound served as a protecting group in the synthesis of acyclic amino acid derivatives, showcasing its versatility in organic synthesis. Tayama et al. (2012) demonstrated the use of 1,2-dimethoxy-4,5-dimethylene as a new protecting group for acyclic amino acid derivatives, indicating the compound's utility in protecting sensitive functional groups during synthetic operations Tayama et al..

Chemoenzymatic Synthesis of Diamines : The compound has been used in the chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2-symmetric diamines. Feng et al. (2006) successfully obtained enantiopure dimethylated cyclopropanecarboxamide and cyclopropanecarboxylic acid from a biotransformation process, illustrating its potential in chemoenzymatic processes to produce chiral amines Feng et al..

Antagonists at A2-adenosine Receptors : The compound played a role in the synthesis of potent antagonists at A2-adenosine receptors, indicating its relevance in medicinal chemistry for the development of therapeutic agents. Jacobson et al. (1987) synthesized amide derivatives of a carboxylic acid congener of 1,3-dialkylxanthine, exploring the structural features and functional groups that favor A2 potency Jacobson et al..

Synthesis of NMDA Receptor Antagonists : Shuto et al. (1995) synthesized derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide, including milnacipran and its derivatives, as NMDA receptor antagonists. This research highlighted the compound's potential in the synthesis of pharmaceuticals targeting the nervous system Shuto et al..

Synthesis of Biomass-based Amines : Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, underlining the compound's relevance in sustainable chemistry and its potential in the synthesis of bio-based amines Pera‐Titus et al..

Synthesis of Structurally Defined Complexes : The compound was used in the synthesis of structurally well-defined aminomethyl cyclopalladated complexes, demonstrating its applicability in the field of organometallic chemistry. Zhang et al. (2021) detailed the catalytic reactions directed by these complexes, providing insights into their use in synthesizing nitrogen-containing molecules and highlighting the importance of structural understanding in reaction design Zhang et al..

Mécanisme D'action

Target of Action

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine, also known as Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . These channels play a crucial role in the transmission of signals in nerve cells, and by interacting with these targets, Gabapentin can influence the activity of these cells .

Mode of Action

The interaction of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine with its targets results in the decrease of calcium channel activity . This leads to a reduction in the release of excitatory neurotransmitters, which in turn reduces neuronal excitability and the perception of pain .

Biochemical Pathways

The drug’s ability to bind to the α2δ-1 subunit of voltage-gated calcium channels suggests that it may influence calcium-dependent processes in neurons .

Pharmacokinetics

The pharmacokinetic properties of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine include a bioavailability of 27–60%, which is inversely proportional to dose . Its elimination half-life is approximately 5 to 7 hours . These properties impact the drug’s bioavailability and determine the dosing regimen for therapeutic use.

Result of Action

The molecular and cellular effects of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine’s action include a decrease in neuronal excitability and a reduction in the perception of pain . This is achieved through the drug’s interaction with voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters .

Action Environment

The action, efficacy, and stability of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be affected by renal function, with lower doses recommended in those with kidney disease .

Safety and Hazards

Propriétés

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6(5-7)3-4-6/h3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCITTXIQCCPLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

CAS RN |

176445-82-2 |

Source

|

| Record name | 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)

![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)